5-(2-Nitrophenoxy)furan-2-carbaldehyde
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Overview
Description
5-(2-Nitrophenoxy)furan-2-carbaldehyde: is an organic compound with the molecular formula C12H9NO5 . It is characterized by the presence of a furan ring substituted with a nitrophenoxy group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Nitrophenoxy)furan-2-carbaldehyde typically involves the reaction of 2-nitrophenol with furan-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(2-Nitrophenoxy)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-(2-Nitrophenoxy)furan-2-carboxylic acid.
Reduction: 5-(2-Aminophenoxy)furan-2-carbaldehyde.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2-Nitrophenoxy)furan-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential biological activities. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenoxy)furan-2-carbaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by forming covalent bonds with active site residues.
Cellular Pathways: The reduction of the nitro group can generate reactive species that interfere with cellular signaling pathways.
Comparison with Similar Compounds
- 5-Phenoxymethyl-furan-2-carbaldehyde
- 5-(4-Methoxyphenyl)-furan-2-carbaldehyde
- 5-(2-Fluorophenyl)-furan-2-carbaldehyde
Comparison:
- 5-Phenoxymethyl-furan-2-carbaldehyde: Lacks the nitro group, making it less reactive in reduction reactions.
- 5-(4-Methoxyphenyl)-furan-2-carbaldehyde: Contains a methoxy group instead of a nitro group, altering its electronic properties and reactivity.
- 5-(2-Fluorophenyl)-furan-2-carbaldehyde: The presence of a fluorine atom affects its reactivity and potential biological activity .
Properties
Molecular Formula |
C11H7NO5 |
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Molecular Weight |
233.18 g/mol |
IUPAC Name |
5-(2-nitrophenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7NO5/c13-7-8-5-6-11(16-8)17-10-4-2-1-3-9(10)12(14)15/h1-7H |
InChI Key |
IUYUIPSQFRIURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(O2)C=O |
Origin of Product |
United States |
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